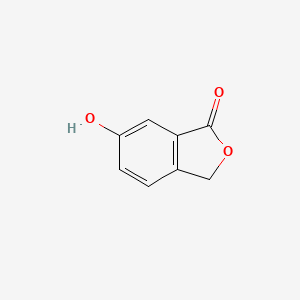

6-Hydroxyphthalide

Descripción

6-Hydroxyphthalide (CAS: 55104-32-0) is a phthalide derivative with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol. Its structure consists of a benzene ring fused to a γ-lactone, with a hydroxyl group substituted at the 6-position (ortho to the lactone oxygen). The SMILES notation is Oc1ccc2c(c1)C(=O)OC2, reflecting its cyclic ester and phenolic functional groups .

Propiedades

IUPAC Name |

6-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIZGBVJDMPJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493826 | |

| Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-32-0 | |

| Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxyphthalide can be achieved through several synthetic routes. One common method involves the reaction of phthalaldehydic acids with enamines of 1,3-cyclohexanediones followed by subsequent aromatization . Another method includes the microbial synthesis using whole-cell biocatalysts, where fungi such as Aspergillus candidus are used to produce this compound with high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale microbial transformations. The process typically includes fermentation using specific strains of fungi, followed by purification through techniques such as high-performance liquid chromatography and reversed-phase thin layer chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxyphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Cycloaddition: The Alder–Rickert reaction is a notable cycloaddition reaction involving this compound.

Major Products: The major products formed from these reactions include various substituted phthalides and their derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

6-Hydroxyphthalide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It has been studied for its potential bioactivity, including antifungal and antimicrobial properties.

Medicine: Research has explored its potential neuroprotective and anti-inflammatory effects.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Hydroxyphthalide involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is believed to be due to the inhibition of fungal cell wall synthesis. In terms of its anti-inflammatory effects, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 .

Comparación Con Compuestos Similares

To contextualize 6-Hydroxyphthalide’s properties and applications, a comparative analysis with structurally and functionally related compounds is provided below.

Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₈H₆O₃ | 150.13 | γ-Lactone, phenolic -OH | Benzene fused to lactone, 6-OH |

| Phthalide (parent) | C₈H₆O₂ | 134.13 | γ-Lactone | Benzene fused to lactone, no -OH |

| 5-Hydroxyphthalide | C₈H₆O₃ | 150.13 | γ-Lactone, phenolic -OH | Benzene fused to lactone, 5-OH |

| Hexahydrophthalic anhydride | C₈H₁₀O₃ | 154.16 | Cyclic anhydride | Saturated bicyclic anhydride |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | C₁₀H₁₂O₃ | 180.20 | Ester, phenolic -OH, methyl | Benzoate ester with methyl groups |

| 2-Acetyl-6-methoxynaphthalene | C₁₃H₁₂O₂ | 200.23 | Acetyl, methoxy | Naphthalene with substituents |

Key Observations :

- Positional isomerism (5- vs. 6-hydroxy substitution) may influence biological activity due to differences in electronic and steric effects .

- Hexahydrophthalic anhydride, a saturated derivative, lacks aromaticity and is used in polymer chemistry, contrasting with this compound’s pharmaceutical applications .

Cytotoxicity :

- In contrast, naphthalene derivatives like 2-Acetyl-6-methoxynaphthalene (used in Naproxen synthesis) may exhibit higher toxicity due to aromatic bulk and metabolic intermediates .

Challenges in Comparative Studies

- Analytical Limitations : Structural similarities among phthalide derivatives complicate quantification and isolation. Techniques like HPLC (as validated in ) are essential for accurate comparison.

- Data Gaps: Limited studies on positional isomers (e.g., 5-Hydroxyphthalide) restrict mechanistic insights into substitution effects .

Actividad Biológica

6-Hydroxyphthalide is a bioactive compound belonging to the phthalide family, which is known for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from various plant species and some fungi, traditionally utilized in herbal medicine across Asia, Europe, and North America. Its structural characteristics contribute to its bioactivity, influencing multiple biochemical pathways within biological systems.

Target of Action :

this compound interacts with various cellular components, including enzymes and proteins. It has shown potential in modulating oxidative stress responses and influencing cell signaling pathways.

Biochemical Pathways :

The compound has been linked to several biological activities such as:

- Cytotoxicity : Exhibiting selective toxicity towards certain cancer cell lines.

- Neuroprotection : Potentially protecting neurons from oxidative damage.

- Anti-inflammatory Effects : Reducing inflammation through modulation of cytokine production.

This compound plays a significant role in biochemical reactions by:

- Interacting with oxidoreductases, acting as a substrate in oxidation-reduction reactions.

- Binding to transport proteins, facilitating its movement across cellular membranes.

- Modulating gene expression by influencing transcription factors involved in oxidative stress responses.

Cellular Effects

The compound's influence on cellular functions includes:

- Upregulation of antioxidant enzymes, enhancing cellular defense against oxidative damage.

- Alteration of metabolic pathways that may lead to improved cell survival under stress conditions.

Case Studies and Experimental Data

-

Antifungal Activity :

A study evaluated the antifungal properties of phthalides, including this compound, showing significant activity against various fungal pathogens. The presence of hydroxyl groups in the structure was correlated with increased bioactivity due to enhanced interaction with fungal enzymes . -

Neuroprotective Effects :

Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to activate protective signaling pathways that mitigate cellular damage in models of neurodegeneration . -

Inflammation Modulation :

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Butyl-3-hydroxyphthalide | Antifungal and antimicrobial | Metabolite with similar bioactive properties |

| 3-Arylphthalides | Antioxidant and anti-inflammatory | Variations in aryl groups enhance activity |

| This compound | Neuroprotective and anti-inflammatory | Unique reactivity and therapeutic potential |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in therapeutics. The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature. Long-term exposure studies suggest sustained activation of protective pathways against oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.